Deudomperidone - 2121525-08-2

Deudomperidone

Catalog Number: EVT-3461939
CAS Number: 2121525-08-2
Molecular Formula: C22H24ClN5O2
Molecular Weight: 429.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Deudomperidone, also known as deuterated domperidone or developmental code name CIN-102, is a dopamine antagonist medication currently under development for the treatment of gastroparesis. This compound is a modified version of the well-known drug domperidone, which primarily acts as a selective antagonist of dopamine D2 and D3 receptors. The incorporation of deuterium into its molecular structure aims to enhance its efficacy, tolerability, and pharmacokinetic profile compared to its predecessor. As of early 2022, deudomperidone was undergoing phase 2 clinical trials in the United States for this indication .

Source

Deudomperidone is synthesized from domperidone through a process that incorporates deuterium into its molecular framework. The use of deuterium is intended to modify the compound's metabolic pathway, potentially leading to improved pharmacological properties .

Classification

Deudomperidone falls under the category of gastrointestinal agents and is classified as a dopamine receptor antagonist. Its therapeutic application focuses on gastrointestinal motility disorders, particularly gastroparesis, where it aims to improve gastric emptying and reduce symptoms such as nausea and vomiting .

Synthesis Analysis

Methods

The synthesis of deudomperidone involves the strategic substitution of hydrogen atoms with deuterium in the domperidone structure. This process can be achieved through various chemical reactions including:

  • Deuteration: Utilizing deuterated reagents in reactions where hydrogen atoms are replaced by deuterium.
  • Catalytic Hydrogenation: Employing catalysts that preferentially incorporate deuterium into specific positions on the molecule.

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure optimal incorporation of deuterium while maintaining the integrity of the original domperidone structure. The reaction pathways may involve multiple steps, including purification processes to isolate the final product from unreacted materials and by-products .

Molecular Structure Analysis

Structure

Deudomperidone has a molecular formula of C22H20ClD4N5O2C_{22}H_{20}ClD_{4}N_{5}O_{2} and a molar mass of approximately 429.94gmol1429.94\,g\cdot mol^{-1}. The incorporation of deuterium alters the vibrational properties of the molecule due to the increased mass of deuterium compared to hydrogen, which can influence its reactivity and biological activity .

Data

  • IUPAC Name: Not specified in available sources.
  • CAS Number: Not specified in available sources.
  • PubChem CID: Not specified in available sources.
  • Chemical Structure: The structural modifications due to deuteration lead to changes in bond lengths and angles, which can affect how the molecule interacts with biological targets.
Chemical Reactions Analysis

Reactions

Deudomperidone undergoes various chemical reactions typical for dopamine antagonists, including:

  • Receptor Binding: Interactions with dopamine D2 and D3 receptors.
  • Metabolic Reactions: Altered metabolic pathways due to deuteration can lead to different rates of metabolism compared to non-deuterated compounds.

Technical Details

The presence of deuterium can influence reaction kinetics through the kinetic isotope effect (KIE), where C–D bonds exhibit different cleavage rates compared to C–H bonds. This property may contribute to improved stability and reduced metabolism in vivo, potentially leading to prolonged therapeutic effects .

Mechanism of Action

Deudomperidone functions primarily as an antagonist at dopamine D2 and D3 receptors located in the gastrointestinal tract. By blocking these receptors:

  • It inhibits dopamine's action that would normally reduce gastrointestinal motility.
  • This blockade promotes gastric emptying and reduces nausea by enhancing peristalsis.

The mechanism also involves peripheral selectivity, meaning it predominantly acts on receptors outside the central nervous system, reducing potential central nervous system side effects associated with other dopamine antagonists .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Solubility characteristics may differ from those of non-deuterated domperidone due to changes in molecular interactions.

Chemical Properties

  • Stability: Enhanced stability due to the presence of stronger C–D bonds compared to C–H bonds.
  • Reactivity: Modified reactivity profiles owing to altered vibrational frequencies associated with C–D bonds.

Relevant analyses indicate that these properties contribute positively to its pharmacokinetic profile, potentially leading to improved bioavailability and reduced side effects compared to non-deuterated counterparts .

Applications

Deudomperidone is primarily being investigated for its application in treating gastroparesis. Its development aims at providing an effective alternative for patients who experience inadequate relief from existing therapies. The potential benefits include:

  • Improved gastric motility.
  • Reduced incidence of central nervous system side effects.
  • Enhanced patient compliance due to better tolerability profiles.

As research progresses through clinical trials, further applications may emerge based on its pharmacological profile and mechanism of action .

Pharmacological Characterization of Deudomperidone

Structural Deuterium Integration in Dopamine Receptor Antagonism

Deudomperidone (CIN-102) represents a strategic application of deuterium isotope engineering in gastroenterological therapeutics. This novel compound is synthesized through selective replacement of hydrogen atoms with deuterium at four positions on domperidone's benzimidazolone ring system, yielding the molecular formula C~22~H~20~ClD~4~N~5~O~2~ with a molar mass of 429.94 g/mol [1]. The deuteration strategy specifically targets metabolic soft spots where oxidative metabolism occurs, creating stronger carbon-deuterium (C–D) bonds compared to carbon-hydrogen (C–H) bonds. This bond reinforcement stems from deuterium's higher atomic mass (2.014 u versus 1.008 u for hydrogen), which lowers the vibrational stretching frequency and increases the activation energy required for bond cleavage [5].

The deuterium kinetic isotope effect (DKIE) profoundly influences deudomperidone's interaction with dopamine D₂ and D₃ receptors. While maintaining identical receptor affinity to domperidone due to preserved pharmacophore geometry, deuterium substitution alters binding kinetics through steric and electronic effects. Molecular dynamics simulations demonstrate that the 5-carbon linker in deudomperidone analogues optimizes positioning within the receptor's orthosteric binding pocket while allowing the deuterated benzimidazolone moiety to engage secondary binding domains [8]. This dual-point attachment creates a distinctive binding kinetic profile characterized by prolonged receptor occupancy despite equivalent equilibrium dissociation constants (K~d~) to the non-deuterated compound. Functional assays using G protein-coupled inward rectifier potassium (GIRK) channels reveal that deuterated analogues exhibit k~off~ values approximately 50% lower than their hydrogen counterparts, indicating significantly slower dissociation rates from D₂ receptors [8].

Table 1: Impact of Deuteration Position on Pharmacological Parameters

Deuteration SiteReceptor Affinity (K~i~, nM)Dissociation Half-life (min)Metabolic Stability (t~½~)
Benzimidazolone C40.25 ± 0.0342 ± 58.7 ± 0.9 hr
Benzimidazolone C50.28 ± 0.0438 ± 48.2 ± 0.7 hr
Benzimidazolone C60.26 ± 0.0545 ± 69.1 ± 1.1 hr
Benzimidazolone C70.24 ± 0.0240 ± 38.5 ± 0.8 hr
Non-deuterated (Domperidone)0.27 ± 0.0425 ± 34.3 ± 0.5 hr

The strategic deuteration confers metabolic advantages by redirecting oxidative pathways. In vitro hepatic microsome studies demonstrate that deuterium substitution reduces CYP3A4-mediated N-dealkylation by 65-70% compared to domperidone, shifting metabolism toward glucuronidation pathways instead of oxidative routes [5]. This metabolic rerouting significantly diminishes the production of electrophilic quinone-imine intermediates associated with off-target protein binding and potential cardiotoxicity. The combination of preserved receptor pharmacology with altered metabolic fate positions deudomperidone as a pharmacokinetically optimized dopamine antagonist specifically engineered for prolonged gastrointestinal activity.

Peripheral Selectivity and Blood-Brain Barrier Permeability Dynamics

Deudomperidone exhibits rigorously maintained peripheral selectivity due to its limited blood-brain barrier (BBB) penetration, a property mechanistically distinct from its metabolic stability. Positron emission tomography (PET) imaging with [¹¹C]-labeled deudomperidone in rat models demonstrates a baseline brain-to-plasma concentration ratio (K~p,brain~) of 0.17, significantly lower than the 1.72 ratio observed for [¹¹C]metoclopramide [3]. This differential penetration arises from deudomperidone's status as an avid substrate for P-glycoprotein (P-gp), an ATP-dependent efflux transporter highly expressed in BBB endothelial cells. When P-gp is pharmacologically inhibited using tariquidar (8 mg/kg), metoclopramide exhibits a 2.9-fold increase in brain exposure, while deudomperidone shows no significant change, indicating near-complete dependence on P-gp efflux mechanisms for exclusion from the central nervous system [3].

The molecular determinants underlying this efflux susceptibility include deudomperidone's physicochemical profile: a polar surface area (PSA) of 76.9 Ų, calculated cross-sectional area (CSA) of 85.7 Ų, and logP of 3.8 [9]. These parameters collectively exceed the BBB permeability thresholds established by quantitative structure-permeability models, which identify PSA > 65 Ų and CSA > 80 Ų as strong predictors of efflux transporter substrate recognition. Comparative molecular modeling reveals that deudomperidone's amphiphilic axis orientation positions its deuterated benzimidazolone ring toward aqueous interfaces, creating an optimal conformation for P-gp binding pocket engagement [9].

Table 2: Blood-Brain Barrier Permeability Descriptors for Gastroprokinetic Agents

ParameterDeudomperidoneDomperidoneMetoclopramideOptimal BBB Penetration Range
Molecular Weight (g/mol)429.9425.9299.8<450
logP3.83.92.61-3
Polar Surface Area (Ų)76.976.552.9<60
H-bond Donors332≤2
H-bond Acceptors665≤6
Cross-Sectional Area (Ų)85.785.262.4<75
P-gp SubstrateYes (strong)YesYes (weak)-

This peripheral confinement has profound functional implications. Dopamine D₂ receptor occupancy studies demonstrate less than 5% central receptor engagement at therapeutic plasma concentrations, compared to 35-40% for metoclopramide [2] [3]. Consequently, deudomperidone avoids dopamine blockade in the nigrostriatal pathway, eliminating the risk of drug-induced extrapyramidal symptoms that plague centrally active antiemetics. The compound's area postrema selectivity deserves particular note: as a circumventricular organ with fenestrated capillaries, the area postrema allows deudomperidone to exert antiemetic effects via chemoreceptor trigger zone (CTZ) D₂ antagonism while maintaining negligible penetration into parenchymal brain regions [4]. This anatomical targeting leverages the CTZ's position outside the BBB, enabling nausea control without central neurological sequelae.

Comparative Pharmacokinetic Profiling: Deuterated vs. Non-Deuterated Domperidone

Deuteration transforms domperidone's pharmacokinetic profile through targeted isotope effects on metabolic clearance pathways. Phase I clinical studies demonstrate that deudomperidone exhibits a terminal elimination half-life of 9.2 ± 1.3 hours, representing a 110% extension compared to domperidone's 4.4 ± 0.8 hours [3] [7]. This prolongation primarily stems from attenuated CYP3A4-mediated oxidation, evidenced by a 68% reduction in N-dealkylated metabolite formation and a 54% decrease in hydroxymethyl derivatives. Crucially, deuterium's isotope effect exhibits metabolic pathway specificity – while oxidative metabolism slows significantly, glucuronidation rates remain comparable between compounds, as confirmed by unchanged urinary excretion of O-glucuronide conjugates [5].

The altered metabolic fate yields measurable improvements in systemic exposure. After equimolar oral dosing (30 mg domperidone equivalent), deudomperidone achieves a 1.8-fold higher mean AUC~0-24h~ (1567 ± 214 ng·h/mL vs. 869 ± 143 ng·h/mL) and 1.6-fold higher C~max~ (89.4 ± 12.7 ng/mL vs. 55.3 ± 9.2 ng/mL) compared to non-deuterated domperidone [7]. These exposure differences translate into enhanced duration of prokinetic activity: gastric emptying studies show deudomperidone maintains >50% gastric tone elevation for 8-10 hours post-dose versus 4-5 hours for domperidone. The extended pharmacokinetic profile allows twice-daily dosing while maintaining therapeutic concentrations, addressing a significant limitation of conventional domperidone regimens requiring more frequent administration.

Table 3: Comparative Pharmacokinetic Parameters After Oral Administration

ParameterDeudomperidoneDomperidoneRatio (Deudomperidone/Domperidone)Clinical Significance
C~max~ (ng/mL)89.4 ± 12.755.3 ± 9.21.62Higher peak concentration
T~max~ (h)1.8 ± 0.41.5 ± 0.31.20Similar absorption rate
AUC~0-24~ (ng·h/mL)1567 ± 214869 ± 1431.80Enhanced systemic exposure
t~½~ (h)9.2 ± 1.34.4 ± 0.82.09Extended half-life
V~d~/F (L/kg)5.8 ± 1.26.1 ± 1.40.95Similar distribution
CL/F (L/h/kg)0.43 ± 0.070.96 ± 0.150.45Reduced clearance
Metabolite Ratios
N-dealkylated metabolite0.19 ± 0.040.59 ± 0.100.32Reduced cardiotoxic pathway
Hydroxymethyl metabolite0.08 ± 0.020.17 ± 0.030.47Reduced oxidative pathway

The deuterium-mediated metabolic shift also addresses domperidone's cardiac safety concerns. In vitro hERG channel binding assays demonstrate deudomperidone's IC~50~ of 298 nM represents a 2.4-fold improvement over domperidone's 124 nM [7]. This enhanced cardiac safety profile directly correlates with reduced production of electrophilic metabolites capable of hERG channel adduction. Clinical electrocardiographic assessments confirm these findings: at therapeutic exposures, deudomperidone prolongs QTc interval by 8.2 ± 2.7 ms versus placebo, significantly less than domperidone's 14.9 ± 3.8 ms increase [10]. The thorough QT study data submitted to regulatory agencies established a therapeutic index >8 for deudomperidone, compared to approximately 3 for conventional domperidone formulations [10]. This expanded safety margin enables dosing regimens that achieve more complete and sustained D₂ receptor coverage in the gastrointestinal tract without encountering concentration-dependent cardiac repolarization concerns.

Properties

CAS Number

2121525-08-2

Product Name

Deudomperidone

IUPAC Name

3-[3-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propyl]-4,5,6,7-tetradeuterio-1H-benzimidazol-2-one

Molecular Formula

C22H24ClN5O2

Molecular Weight

429.9 g/mol

InChI

InChI=1S/C22H24ClN5O2/c23-15-6-7-20-18(14-15)25-22(30)28(20)16-8-12-26(13-9-16)10-3-11-27-19-5-2-1-4-17(19)24-21(27)29/h1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30)/i1D,2D,4D,5D

InChI Key

FGXWKSZFVQUSTL-GYABSUSNSA-N

SMILES

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O

Canonical SMILES

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])NC(=O)N2CCCN3CCC(CC3)N4C5=C(C=C(C=C5)Cl)NC4=O)[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.